molecular formula C18H25N3O B12227772 2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12227772
M. Wt: 299.4 g/mol
InChI Key: GLZDKPJETAQRJS-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Research has focused on its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.

    Piperidine Derivatives: Compounds such as 4-piperidone and 1-methylpiperidine share structural similarities.

Uniqueness

2-Methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H25N3O/c1-13(2)20-10-8-15(9-11-20)12-21-14(3)19-17-7-5-4-6-16(17)18(21)22/h4-7,13,15H,8-12H2,1-3H3

InChI Key

GLZDKPJETAQRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(C)C

Origin of Product

United States

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